3-(Heptyloxy)propan-1-OL
Overview
Description
3-(Heptyloxy)propan-1-OL: is an organic compound belonging to the class of alcohols It features a heptyloxy group attached to the third carbon of a propan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Heptyloxy)propan-1-OL can be achieved through various methods. One common approach involves the etherification of 3-chloropropan-1-ol with heptanol in the presence of a base such as sodium or potassium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Heptyloxy)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium dichromate or pyridinium chlorochromate.
Reduction: The compound can be reduced to form corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed:
Oxidation: 3-(Heptyloxy)propanal or 3-(Heptyloxy)propanoic acid.
Reduction: Heptane.
Substitution: 3-(Heptyloxy)propyl chloride or bromide.
Scientific Research Applications
Chemistry: 3-(Heptyloxy)propan-1-OL is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be utilized as a solvent or reagent in various biochemical assays and experiments.
Medicine: While specific medicinal applications are limited, derivatives of this compound may be explored for potential therapeutic properties.
Industry: In the industrial sector, this compound finds use in the formulation of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 3-(Heptyloxy)propan-1-OL primarily involves its interaction with cell membranes. The compound can alter membrane fluidity and permeability, leading to potential effects on cellular processes. Additionally, its hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Propan-1-ol: A primary alcohol with a shorter carbon chain.
3-(Methoxy)propan-1-OL: An ether with a methoxy group instead of a heptyloxy group.
3-(Butoxy)propan-1-OL: An ether with a butoxy group.
Uniqueness: 3-(Heptyloxy)propan-1-OL is unique due to its longer heptyloxy side chain, which imparts distinct hydrophobic properties and influences its solubility and reactivity compared to shorter-chain analogs.
Properties
IUPAC Name |
3-heptoxypropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-9-12-10-7-8-11/h11H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCINAWJRONKGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545315 | |
Record name | 3-(Heptyloxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91179-90-7 | |
Record name | 3-(Heptyloxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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